molecular formula C6H10N2OS B13514645 2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol

2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol

Cat. No.: B13514645
M. Wt: 158.22 g/mol
InChI Key: NSGWWFVDEOLNFU-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol typically involves the reaction of 2-methylthiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the thiazole nitrogen on the ethylene oxide, followed by ring-opening and subsequent protonation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Another thiazole derivative with similar biological activities.

    2-Amino-2-(4-methylthiazol-5-yl)ethan-1-ol: A closely related compound with slight structural differences.

Uniqueness

2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the amino and hydroxyl groups provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C6H10N2OS/c1-4-8-6(3-10-4)5(7)2-9/h3,5,9H,2,7H2,1H3

InChI Key

NSGWWFVDEOLNFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(CO)N

Origin of Product

United States

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